molecular formula C7H6BrFO B15362015 2-Bromo-5-fluoro-3-methylphenol

2-Bromo-5-fluoro-3-methylphenol

Cat. No.: B15362015
M. Wt: 205.02 g/mol
InChI Key: KXORHVIKYIUJJZ-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-3-methylphenol is a halogenated phenolic compound featuring a bromine atom at position 2, a fluorine atom at position 5, and a methyl group at position 3 on the aromatic ring. Its molecular formula is C₇H₆BrFO, with a molecular weight of 219.03 g/mol. The compound’s structure combines electron-withdrawing groups (Br, F) and an electron-donating methyl group, creating a unique electronic profile that influences its physicochemical properties, such as acidity, solubility, and reactivity.

Properties

Molecular Formula

C7H6BrFO

Molecular Weight

205.02 g/mol

IUPAC Name

2-bromo-5-fluoro-3-methylphenol

InChI

InChI=1S/C7H6BrFO/c1-4-2-5(9)3-6(10)7(4)8/h2-3,10H,1H3

InChI Key

KXORHVIKYIUJJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)O)F

Origin of Product

United States

Scientific Research Applications

2-Bromo-5-fluoro-3-methylphenol is utilized in several scientific research areas:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: It is employed in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Bromo-5-fluoro-3-methylphenol exerts its effects depends on its specific application. In drug design, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

3-Bromo-2-fluoro-5-methylphenylboronic Acid

  • Structure : Bromo (position 3), fluoro (position 2), methyl (position 5), with a boronic acid group.
  • Comparison: The meta-positioning of bromine (vs. ortho in the target compound) alters resonance effects. Boronic acid introduces distinct reactivity (e.g., Suzuki coupling), whereas the phenol group in the target compound enhances acidity (pKa ~8–10 for phenols vs. ~9–11 for arylboronic acids) .

5-Bromo-2-(3-fluorophenyl)-3-methyl-sulfinyl-1-benzofuran

  • Structure : Bromo (position 5), fluorophenyl (position 2), methyl-sulfinyl (position 3) on a benzofuran scaffold.
  • The benzofuran core may confer rigidity, affecting binding in biological systems .

Functional Group Modifications

(2-Amino-5-bromo-3-fluorophenyl)methanol

  • Structure: Amino (position 2), bromo (position 5), fluoro (position 3), with a hydroxymethyl group.
  • Comparison: The amino group (electron-donating) increases ring electron density, reducing phenol acidity compared to the target compound’s methyl group. The hydroxymethyl group adds hydrogen-bonding capacity, which may enhance solubility .

3-Bromo-5-(trifluoromethyl)phenol

  • Structure : Bromo (position 3), trifluoromethyl (position 5).
  • Comparison: The trifluoromethyl group (stronger electron-withdrawing than methyl) significantly lowers pKa (phenol acidity increases). The target compound’s methyl group provides steric bulk without drastically altering electronic properties .

Fluorinated Pyrimidines (e.g., 5-Fluoro-2′-deoxyuridine)

  • Role of Fluorine: Fluorine in pyrimidines inhibits thymidylate synthase, blocking DNA synthesis. In 2-Bromo-5-fluoro-3-methylphenol, fluorine may similarly enhance bioactivity by mimicking hydroxyl groups in biomolecules, improving target binding .

Data Table: Key Properties of Comparable Compounds

Compound Substituents (Positions) Functional Groups Key Properties/Effects
This compound Br (2), F (5), CH₃ (3) Phenol Moderate acidity (pKa ~9), lipophilic
3-Bromo-2-fluoro-5-methylphenylboronic acid Br (3), F (2), CH₃ (5) Boronic acid Reactivity in cross-coupling reactions
3-Bromo-5-(trifluoromethyl)phenol Br (3), CF₃ (5) Phenol High acidity (pKa ~7.5), strong EWG
(2-Amino-5-bromo-3-fluorophenyl)methanol NH₂ (2), Br (5), F (3) Hydroxymethyl, amine Enhanced solubility, reduced acidity

Research Findings and Implications

  • Acidity Trends: Bromine and fluorine (ortho/meta to -OH) in the target compound create competing electronic effects.
  • Bioactivity Potential: Fluorine’s role in mimicking biomolecular motifs (e.g., hydrogen-bond acceptors) suggests utility in drug design, as seen in fluorinated pyrimidines .
  • Synthetic Challenges: Bromination/fluorination regioselectivity is critical. ’s method for brominating furanones (NBS/AIBN) may be adaptable for phenol derivatives under controlled conditions .

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